2-((4-(2-amino-2-oxoethyl)thiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-(2-amino-2-oxoethyl)thiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C13H12ClN3O2S2 and its molecular weight is 341.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure Analysis
Structurally similar compounds, such as those with variations in halogen substitution and core heterocyclic structures, have been analyzed for their molecular configurations, demonstrating complex intermolecular interactions and crystal packing patterns. These studies contribute to understanding the structural basis of biological activity and drug design (Boechat et al., 2011).
Antibacterial Agents
Research on derivatives of similar thiazolyl and thiadiazolyl compounds has identified them as potential antibacterial agents. These compounds have shown moderate to good activity against both gram-positive and gram-negative bacteria, underlining their relevance in developing new antimicrobial drugs (Desai et al., 2008).
Antitumor Activity
Several studies have synthesized and evaluated thiazole and thiophene derivatives for their antitumor properties. These compounds have been screened against a variety of human tumor cell lines, identifying some derivatives with considerable anticancer activity. This research indicates the potential for developing new therapeutic agents based on the structural framework of thiazole and thiophene derivatives (Yurttaş et al., 2015).
Antimicrobial Activity
Rhodanine-3-acetic acid derivatives, with structural similarities to thiazolyl compounds, have been synthesized and tested against a panel of bacteria, mycobacteria, and fungi. These studies have identified compounds with significant activity against mycobacteria, including Mycobacterium tuberculosis, suggesting potential applications in treating mycobacterial infections (Krátký et al., 2017).
Synthetic Routes to Heterocycles
Research on thioureido-acetamides has explored their use as starting materials for synthesizing various heterocycles through one-pot cascade reactions. These synthetic methodologies offer efficient routes to generate diverse heterocyclic compounds, which are crucial scaffolds in many pharmacologically active molecules (Schmeyers & Kaupp, 2002).
Properties
IUPAC Name |
2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2S2/c14-8-1-3-9(4-2-8)16-12(19)7-21-13-17-10(6-20-13)5-11(15)18/h1-4,6H,5,7H2,(H2,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSSAIHVKGIOIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC(=CS2)CC(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.